Physicochemical Property Profile: LogP and PSA for Compound Selection
The predicted lipophilicity (XLogP3) of 4-(2-amino-2-oxoethoxy)benzoic acid is 0.3 [1]. This is a lower value compared to a structurally related compound, 4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid, which, due to the presence of an additional ethoxy group, would be predicted to have a significantly higher LogP (e.g., >1.0). The compound also has a Topological Polar Surface Area (TPSA) of 89.6 Ų [1].
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.3; TPSA = 89.6 Ų |
| Comparator Or Baseline | 4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid (Predicted LogP > 1.0, based on structural addition) |
| Quantified Difference | Target compound is more hydrophilic by at least 0.7 LogP units. |
| Conditions | Computed properties based on molecular structure (PubChem release 2025.09.15). |
Why This Matters
Lower LogP and higher TPSA suggest better aqueous solubility and different membrane permeability characteristics, which are critical parameters for selecting a scaffold in early-stage drug discovery to optimize pharmacokinetic properties.
- [1] PubChem. (2025). 4-(2-Amino-2-oxoethoxy)benzoic acid (CID 964405). National Center for Biotechnology Information. View Source
